molecular formula C20H16BrNO3S B11118566 Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11118566
M. Wt: 430.3 g/mol
InChI Key: IJNVAHBJNSDLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl acetylacetate with 4-bromobenzoyl chloride in the presence of a base such as NaOH . The resulting intermediate is then reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE include:

Uniqueness

The uniqueness of ETHYL 2-[(4-BROMOBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16BrNO3S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16BrNO3S/c1-2-25-20(24)17-16(13-6-4-3-5-7-13)12-26-19(17)22-18(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23)

InChI Key

IJNVAHBJNSDLCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.